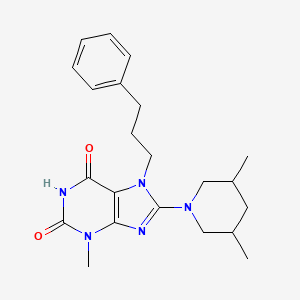
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole, also known as CDMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Applications De Recherche Scientifique
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has been widely used in various research fields due to its ability to inhibit protein kinase activity. It has been used as a tool in cancer research to study the role of protein kinases in cancer cell proliferation and survival. 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has also been used in neuroscience research to study the role of protein kinases in synaptic plasticity and memory formation.
Mécanisme D'action
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting protein kinase activity, 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole can effectively block the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has been shown to have both biochemical and physiological effects. Biochemically, 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has been shown to inhibit the activity of various protein kinases, including AKT, ERK, and JNK. Physiologically, 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole in lab experiments is its ability to selectively inhibit protein kinase activity. This allows researchers to study the specific role of protein kinases in various cellular processes without affecting other cellular pathways. However, one of the main limitations of using 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole is its potential toxicity, which can limit its use in certain research applications.
Orientations Futures
There are several future directions for 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole research, including its potential use in combination with other cancer therapies to enhance their effectiveness. 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole may also have potential applications in the treatment of other diseases, such as neurodegenerative diseases, where protein kinase activity plays a crucial role. Further research is needed to fully understand the potential applications of 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole in various research fields.
Méthodes De Synthèse
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole can be synthesized through a multistep process that involves the reaction of 5-chloro-1-sulfonylbenzotriazole with 2-methoxy-4,5-dimethylphenyl magnesium bromide. The resulting product is then purified through column chromatography to obtain pure 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole.
Propriétés
IUPAC Name |
5-chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-9-6-14(22-3)15(7-10(9)2)23(20,21)19-13-5-4-11(16)8-12(13)17-18-19/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCANKDVXCNERPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)


![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2495072.png)

![N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide](/img/structure/B2495078.png)

![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid](/img/structure/B2495082.png)
![N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide](/img/structure/B2495083.png)

![5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2495087.png)